molecular formula C13H13NO4 B2901962 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid CAS No. 905808-63-1

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid

Cat. No. B2901962
CAS RN: 905808-63-1
M. Wt: 247.25
InChI Key: QKIAMULQZTXWPU-UHFFFAOYSA-N
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Description

5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC=CC=C1OCC2=C(ON=C2C(=O)O)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 247.25 and a molecular formula of C13H13NO4 .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid are currently unknown. Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . .

Mode of Action

Isoxazoles are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial activities . The specific interactions of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazoles are known to interact with various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Given the broad biological activities of isoxazoles , this compound may have diverse effects at the molecular and cellular levels. More research is needed to elucidate these effects.

properties

IUPAC Name

5-methyl-4-[(2-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-5-3-4-6-11(8)17-7-10-9(2)18-14-12(10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIAMULQZTXWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=C(ON=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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